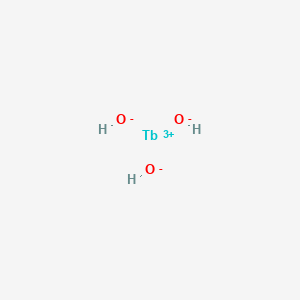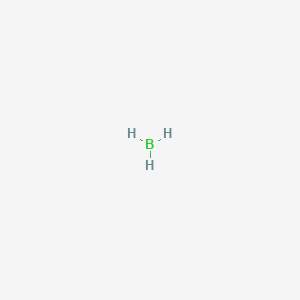
Borane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Borane is a chemical compound that has been extensively studied for its unique properties and potential applications. It is a highly reactive compound that can be used in a variety of chemical reactions, including reduction and oxidation reactions.
Applications De Recherche Scientifique
Borane has many potential scientific research applications, including its use as a reducing agent in organic synthesis, as a hydrogen storage material, and as a catalyst in various chemical reactions. Borane has also been studied for its potential use in fuel cells, as it has the ability to release hydrogen gas when exposed to water.
Mécanisme D'action
Borane acts as a reducing agent in chemical reactions by donating electrons to other molecules. It can also act as an oxidizing agent in certain reactions, depending on the conditions of the reaction. Borane's ability to donate electrons makes it a powerful reducing agent that can be used in a variety of chemical reactions.
Effets Biochimiques Et Physiologiques
Borane has been studied for its potential biochemical and physiological effects. It has been shown to have anti-inflammatory properties and may have potential applications in the treatment of inflammatory diseases. Borane has also been studied for its potential use in cancer therapy, as it can induce cell death in cancer cells.
Avantages Et Limitations Des Expériences En Laboratoire
Borane has several advantages for use in lab experiments, including its high reactivity and ability to act as a reducing agent. However, its high reactivity can also be a limitation, as it can be difficult to control in certain reactions. Borane is also a toxic and flammable compound, which can be a safety concern in lab settings.
Orientations Futures
There are many potential future directions for the study of borane, including its use in fuel cells, as a hydrogen storage material, and in the treatment of inflammatory diseases and cancer. Further research is needed to fully understand the potential applications of borane and to develop safe and effective methods for its use in various fields.
Méthodes De Synthèse
Borane can be synthesized through several methods, including the reaction of boron trichloride with lithium aluminum hydride, the reaction of boron trifluoride with sodium borohydride, and the reaction of diborane with hydrogen gas. The most common method for synthesizing borane is through the reaction of boron trifluoride with sodium borohydride.
Propriétés
Numéro CAS |
13283-31-3 |
|---|---|
Nom du produit |
Borane |
Formule moléculaire |
BH3 |
Poids moléculaire |
13.84 g/mol |
Nom IUPAC |
borane |
InChI |
InChI=1S/BH3/h1H3 |
Clé InChI |
UORVGPXVDQYIDP-UHFFFAOYSA-N |
SMILES |
B |
SMILES canonique |
B |
Synonymes |
Boron trihydride |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



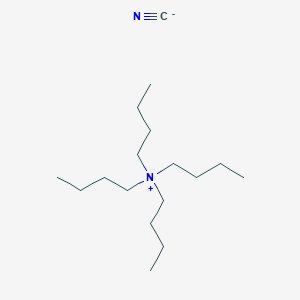
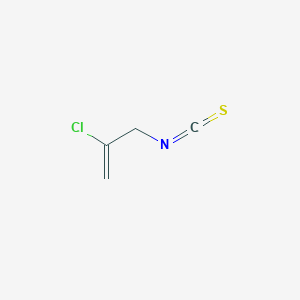
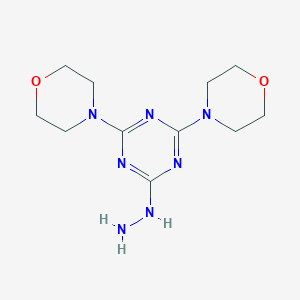
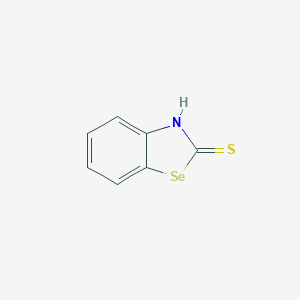
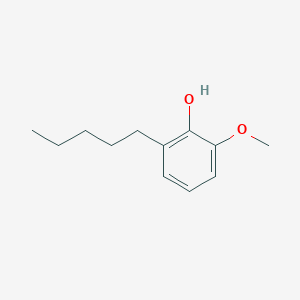
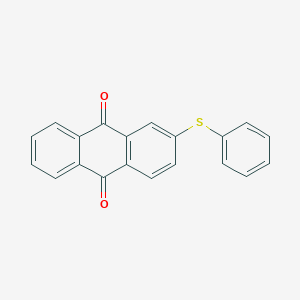
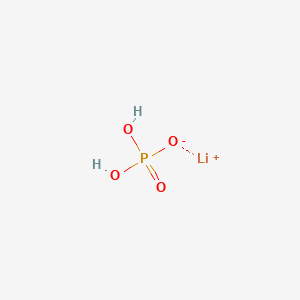
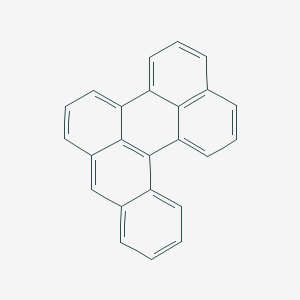
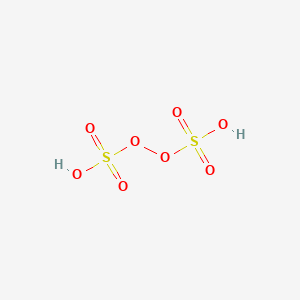
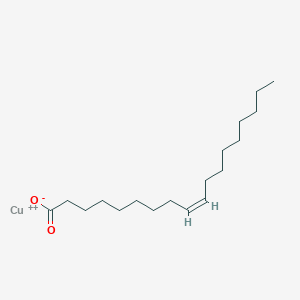
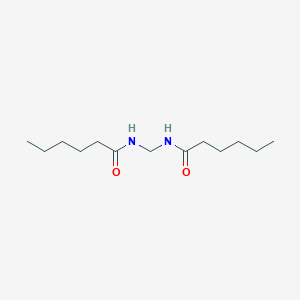
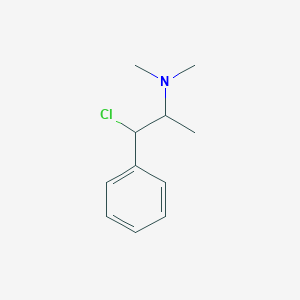
![Bicyclo[2.2.1]hept-2-ene-1-carbonyl chloride](/img/structure/B79401.png)
